4'-Methoxy-2,3',5'-trimethylpropiophenone
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Overview
Description
4’-Methoxy-2,3’,5’-trimethylpropiophenone is an organic compound with the molecular formula C13H18O2 It is a derivative of propiophenone, characterized by the presence of methoxy and methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2,3’,5’-trimethylpropiophenone typically involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
4-Methoxyacetophenone+Propionyl chlorideAlCl34’-Methoxy-2,3’,5’-trimethylpropiophenone
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-2,3’,5’-trimethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2,3’,5’-trimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4’-Hydroxy-2,3’,5’-trimethylpropiophenone.
Reduction: 4’-Methoxy-2,3’,5’-trimethylpropiophenol.
Substitution: 4’-Methoxy-2,3’,5’-trimethyl-3-bromopropiophenone.
Scientific Research Applications
4’-Methoxy-2,3’,5’-trimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-2,3’,5’-trimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyacetophenone: Lacks the additional methyl groups present in 4’-Methoxy-2,3’,5’-trimethylpropiophenone.
2,3,5-Trimethylphenol: Contains similar methyl substitutions but lacks the methoxy and carbonyl groups.
Propiophenone: The parent compound without any methoxy or methyl substitutions.
Uniqueness
4’-Methoxy-2,3’,5’-trimethylpropiophenone is unique due to the combination of methoxy and multiple methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)12(14)11-6-9(3)13(15-5)10(4)7-11/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOUNTDQOQPVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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